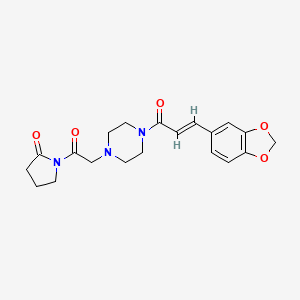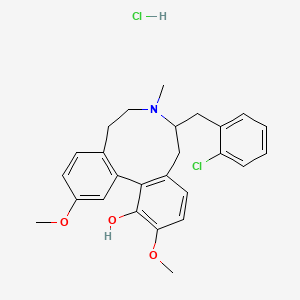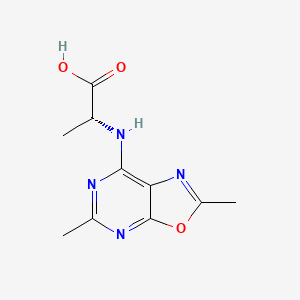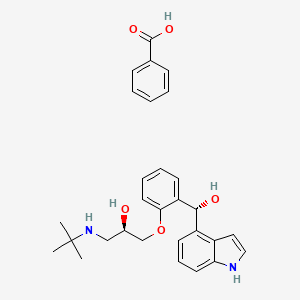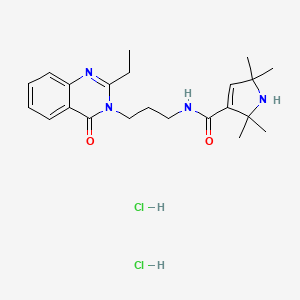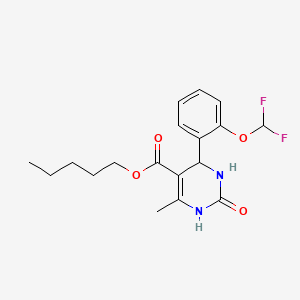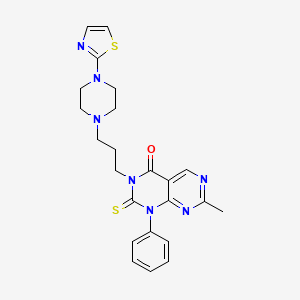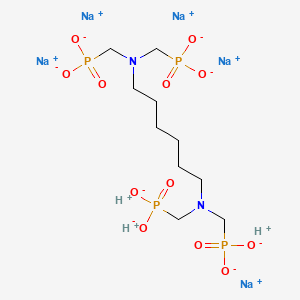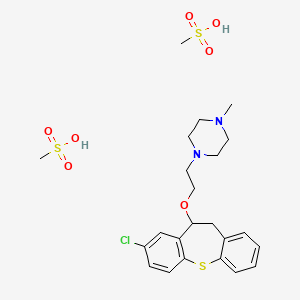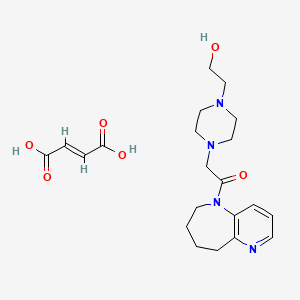
5H-Pyrido(3,2-b)azepine, 6,7,8,9-tetrahydro-5-((4-(2-hydroxyethyl)-1-piperazinyl)acetyl)-, (E)-2-butenedioate (salt)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5H-Pyrido(3,2-b)azepine, 6,7,8,9-tetrahydro-5-((4-(2-hydroxyethyl)-1-piperazinyl)acetyl)-, (E)-2-butenedioate (salt) is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon, such as nitrogen, oxygen, or sulfur
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5H-Pyrido(3,2-b)azepine derivatives typically involves multi-step organic reactions. Common synthetic routes may include:
Cyclization Reactions: Formation of the azepine ring through cyclization of appropriate precursors.
Acylation Reactions: Introduction of the acetyl group using reagents like acetic anhydride or acetyl chloride.
Piperazine Derivatization: Incorporation of the piperazine moiety through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include:
Catalysis: Use of catalysts to enhance reaction rates.
Temperature and Pressure Control: Precise control of reaction temperature and pressure to favor desired reaction pathways.
Purification Techniques: Use of chromatography and recrystallization to purify the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, often using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can modify the functional groups attached to the core structure.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halides, acids, bases.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Applications De Recherche Scientifique
Chemistry: Used as intermediates in the synthesis of more complex molecules.
Biology: Investigated for their interactions with biological macromolecules.
Medicine: Explored for their potential therapeutic effects, including anti-inflammatory, anti-cancer, and anti-microbial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 5H-Pyrido(3,2-b)azepine derivatives typically involves interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to various physiological effects. For example, binding to a receptor may inhibit or activate a signaling pathway, resulting in therapeutic outcomes.
Comparaison Avec Des Composés Similaires
Similar Compounds
Pyridine Derivatives: Compounds with a similar pyridine ring structure.
Azepine Derivatives: Compounds with a similar azepine ring structure.
Piperazine Derivatives: Compounds containing the piperazine moiety.
Uniqueness
The uniqueness of 5H-Pyrido(3,2-b)azepine, 6,7,8,9-tetrahydro-5-((4-(2-hydroxyethyl)-1-piperazinyl)acetyl)-, (E)-2-butenedioate (salt) lies in its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.
Propriétés
Numéro CAS |
90358-83-1 |
|---|---|
Formule moléculaire |
C21H30N4O6 |
Poids moléculaire |
434.5 g/mol |
Nom IUPAC |
(E)-but-2-enedioic acid;2-[4-(2-hydroxyethyl)piperazin-1-yl]-1-(6,7,8,9-tetrahydropyrido[3,2-b]azepin-5-yl)ethanone |
InChI |
InChI=1S/C17H26N4O2.C4H4O4/c22-13-12-19-8-10-20(11-9-19)14-17(23)21-7-2-1-4-15-16(21)5-3-6-18-15;5-3(6)1-2-4(7)8/h3,5-6,22H,1-2,4,7-14H2;1-2H,(H,5,6)(H,7,8)/b;2-1+ |
Clé InChI |
HKIHXZWFFJQVCW-WLHGVMLRSA-N |
SMILES isomérique |
C1CCN(C2=C(C1)N=CC=C2)C(=O)CN3CCN(CC3)CCO.C(=C/C(=O)O)\C(=O)O |
SMILES canonique |
C1CCN(C2=C(C1)N=CC=C2)C(=O)CN3CCN(CC3)CCO.C(=CC(=O)O)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


